molecular formula C13H11IN2O B243581 N-(3-aminophenyl)-4-iodobenzamide

N-(3-aminophenyl)-4-iodobenzamide

Cat. No.: B243581
M. Wt: 338.14 g/mol
InChI Key: CWCUTGZPURSOOO-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-4-iodobenzamide (CAS: 952948-59-3; molecular formula: C₁₃H₁₁IN₂O; molecular weight: 338.14 g/mol) is a benzamide derivative with a 4-iodobenzoyl group linked to a meta-aminophenyl moiety . Benzamide derivatives are recognized for their high melanin affinity, enabling selective accumulation in melanotic tumors for diagnostic or therapeutic purposes .

Properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14 g/mol

IUPAC Name

N-(3-aminophenyl)-4-iodobenzamide

InChI

InChI=1S/C13H11IN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17)

InChI Key

CWCUTGZPURSOOO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Pharmacological Overview

The following table summarizes key structural and pharmacological differences between N-(3-aminophenyl)-4-iodobenzamide and similar compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Primary Target/Application Key Findings
This compound 3-aminophenyl group 338.14 Melanoma (hypothesized) Limited direct data; structural analog of melanoma-targeting benzamides .
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) 2-diethylaminoethyl side chain 375.23 Melanoma (theranostic) Phase II trials: 81% sensitivity, 100% specificity in lesion detection . High tumor uptake in mice (60 min post-injection: 6.5% ID/g) .
N-(2-aminoethyl)-4-iodobenzamide 2-aminoethyl side chain 320.11 Monoamine oxidase B (MAO-B) Radiolabeled for SPECT imaging of MAO-B in brain; limited BBB penetration .
4-IBP N-benzylpiperidin-4-yl group 449.28 Sigma receptors (breast cancer) High affinity (Kd = 26 nM in MCF-7 cells); potential for breast cancer imaging .
N-(2-(4-dimethylaminophenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e) Benzoxazole core + dimethylaminophenyl 483.27 Amyloid plaques (Alzheimer’s disease) Low nanomolar Aβ affinity (Ki = 9.3 nM); poor BBB penetration .
Iodothiouracil Thiouracil backbone (non-benzamide) 262.08 Melanin biosynthesis (melanoma) Comparable melanoma uptake to BZA; persistent tumor retention (~2 weeks) .

Key Comparative Insights

Melanoma-Targeting Efficacy
  • BZA outperforms other benzamides in clinical validation. Its diethylaminoethyl side chain enhances melanin binding and tumor retention, achieving 100% specificity in phase II trials . In contrast, iodothiouracil, though effective in preclinical models, belongs to a distinct chemical class (thiouracil) and lacks benzamide-based optimization for systemic stability .
  • This compound shares the 4-iodobenzamide core with BZA but replaces the diethylaminoethyl group with a meta-aminophenyl moiety.
Target Selectivity and Structural Determinants
  • 4-IBP demonstrates how substituent modifications redirect targeting. The benzylpiperidine group enables high sigma receptor binding (Kd = 26 nM) in breast cancer cells, diverging from melanin-focused benzamides .
  • The benzoxazole derivative 1e highlights the trade-off between in vitro potency and pharmacokinetics. Despite strong Aβ plaque affinity (Ki = 9.3 nM), its bulkier structure impedes BBB penetration, limiting in vivo utility .
Pharmacokinetic and Clinical Considerations
  • BZA exhibits favorable biodistribution in murine models, with tumor-to-muscle ratios reaching 95:1 at 24 hours post-injection . N-(2-aminoethyl)-4-iodobenzamide, though structurally simpler, shows rapid blood clearance but insufficient brain uptake for neurological applications .
  • Radioiodination strategies (e.g., using tributylstannyl precursors) are critical for optimizing tumor uptake across analogs, as seen in BZA and 4-IBP .

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Substituent Lipophilicity (LogP)*
This compound Benzamide 3-aminophenyl ~2.8 (estimated)
BZA Benzamide 2-diethylaminoethyl ~3.5
4-IBP Benzamide N-benzylpiperidin-4-yl ~4.2
Iodothiouracil Thiouracil Iodine + thiouracil ring ~1.9

*Estimated from analogous compounds.

Table 2: Pharmacological Performance

Compound Target Binding Affinity/Activity Clinical Stage
BZA Melanin Tumor uptake: 6.5% ID/g (mice) Phase II/III
4-IBP Sigma receptors Kd = 26 nM (MCF-7 cells) Preclinical
1e Aβ plaques Ki = 9.3 nM Preclinical
Iodothiouracil Melanin biosynthesis Tumor retention: 14 days Preclinical

Preparation Methods

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or chloroform at 0–25°C.

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.

  • Molar Ratio : 1:1.2 (acyl chloride to amine) to ensure complete conversion.

Purification

Crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water (3:1 v/v). Yields typically range from 70–85% , with purity >95% after crystallization.

Key Considerations

  • Side Reactions : Competitive hydrolysis of acyl chloride to 4-iodobenzoic acid can occur if moisture is present.

  • Scaling : Industrial processes may use continuous flow reactors to enhance safety and efficiency.

Esterification-Aminolysis Strategy

This two-step approach avoids handling moisture-sensitive acyl chlorides by first converting 4-iodobenzoic acid to its methyl ester, followed by aminolysis with 3-aminophenylamine.

Step 1: Esterification

4-Iodobenzoic acid is refluxed with trimethyl orthoacetate under solvent-free conditions:

4-Iodobenzoic acid+CH3C(OCH3)34-Iodobenzoic acid methyl ester+byproducts\text{4-Iodobenzoic acid} + \text{CH}3\text{C(OCH}3\text{)}_3 \rightarrow \text{4-Iodobenzoic acid methyl ester} + \text{byproducts}

  • Yield : >99%.

  • Advantage : Minimal impurities compared to traditional esterification methods.

Step 2: Aminolysis

The ester reacts with anhydrous ammonia gas in methanol at −15°C to 25°C:

4-Iodobenzoic acid methyl ester+NH3N-(3-Aminophenyl)-4-iodobenzamide+CH3OH\text{4-Iodobenzoic acid methyl ester} + \text{NH}3 \rightarrow \text{this compound} + \text{CH}3\text{OH}

  • Reaction Time : 72 hours at ambient temperature.

  • Yield : 95% (crude), 80% after crystallization.

Data Table: Comparative Analysis of Steps

StepConditionsYield (%)Purity (%)
Esterification110°C, 15 hr9997.5
Aminolysis−15°C → 25°C, 72 hr9599.8

Protection-Deprotection Approach

For substrates where the amine group is sensitive, a phthalimide-protected intermediate can be synthesized first.

Synthesis Workflow

  • Protection : 3-Nitroaniline is reacted with phthalic anhydride to form 3-nitrophenylphthalimide .

  • Iodination : Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent.

  • Reduction : Catalytic hydrogenation reduces the nitro group to an amine.

  • Amidation : Coupling with 4-iodobenzoyl chloride and subsequent deprotection yields the target compound.

Critical Notes

  • Iodination Efficiency : ICl ensures regioselective iodination at the para position due to its strong electrophilicity.

  • Deprotection : Hydrazine in ethanol selectively removes the phthalimide group without affecting the amide bond.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation under milder conditions.

Protocol

  • Activation : 4-Iodobenzoic acid is activated with HATU and DIPEA in DMF.

  • Coupling : 3-Aminophenylamine is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup : Precipitation with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane).

Advantages

  • Yield : 88–92%.

  • Side Products : Minimal racemization or hydrolysis.

Industrial-Scale Optimization

For large-scale production, the esterification-aminolysis method is preferred due to its scalability and avoidance of toxic solvents. Key industrial adjustments include:

  • Solvent Recycling : Methanol from the aminolysis step is distilled and reused.

  • Crystallization : Hot methanol/water mixtures (55°C) achieve >99.5% purity with minimal loss .

Q & A

Q. What are the established synthetic routes for N-(3-aminophenyl)-4-iodobenzamide, and how is purity validated?

this compound is synthesized via amide bond formation between 4-iodobenzoyl chloride and 3-aminophenylamine under anhydrous conditions. Key steps include:

  • Reaction Setup : Use of a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization :
    • NMR : Confirm amide bond formation (δ ~7.8–8.2 ppm for aromatic protons adjacent to iodine).
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 353.0).
    • IR : Detect amide C=O stretch (~1650–1680 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assign aromatic proton environments and confirm substitution patterns (e.g., iodine-induced deshielding).
  • IR Spectroscopy : Identify functional groups (amide, NH₂).
  • High-Resolution Mass Spectrometry (HRMS) : Ensure exact mass matches theoretical values (e.g., C₁₃H₁₁IN₂O requires m/z 354.0054).
  • X-ray Crystallography (if applicable): Resolve 3D structure, as seen in related benzamide analogs deposited in the Cambridge Crystallographic Data Centre (CCDC) .

Advanced Research Questions

Q. How can the intracellular distribution of this compound be quantified in cancer cell models?

  • Secondary Ion Mass Spectrometry (SIMS) : Track spatial distribution at subcellular levels using isotopic labeling (e.g., ¹²⁵I) .
  • Radiolabeling : Incorporate ¹²³I or ¹³¹I for gamma imaging or autoradiography.
  • Fluorescence Tagging : Conjugate fluorophores (e.g., FITC) to the amine group for live-cell tracking via confocal microscopy .

Q. What strategies enhance sigma receptor (S1R) binding affinity for therapeutic targeting?

  • Molecular Docking : Use crystal structures (e.g., PDB 5HK2) to model interactions between the iodobenzamide moiety and S1R’s hydrophobic pocket .
  • Competitive Binding Assays : Displace [³H]-haloperidol in vitro to measure IC₅₀ values.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to enhance receptor affinity .

Q. How does structural variation impact biological activity compared to analogs?

Comparative analysis of benzamide derivatives reveals:

CompoundTargetActivity TypeIC₅₀ (µM)Notes
N-(4-aminophenyl)-4-I-benzamideTubulinAnticancer10Similar efficacy to parent compound
N-(3-aminophenyl)-3-Cl-benzamideEnzymaticAntimicrobial15Reduced potency due to Cl position

Q. What in vivo imaging techniques assess biodistribution for potential theranostics?

  • PET/CT with ¹²⁴I/¹³¹I : Monitor tumor uptake in xenograft models (e.g., melanoma) .
  • Biodistribution Studies : Measure organ-specific accumulation (e.g., liver vs. tumor) via gamma counting .

Methodological Considerations

Q. How are stability studies designed for physiological conditions?

  • pH Stability : Incubate in buffers (pH 4–9) at 37°C; analyze degradation via HPLC.
  • Thermal Stability : Accelerated aging studies (40–60°C) to predict shelf-life.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated breakdown .

Q. What computational tools predict reactivity for functional group transformations?

  • Density Functional Theory (DFT) : Model electron density for iodobenzamide’s susceptibility to nucleophilic substitution.
  • Retrosynthetic Software (e.g., ChemAxon) : Plan derivatization pathways (e.g., introducing morpholine for solubility) .

Key Challenges in Research

  • Radiolabeling Efficiency : Low yields in iodine isotope incorporation require optimized reaction conditions .
  • Off-Target Effects : Benzamide derivatives may interact with tubulin or other receptors, necessitating selectivity assays .

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